5-Ethylthiazole-2-carbaldehyde: Technical Dossier & Synthetic Guide
5-Ethylthiazole-2-carbaldehyde: Technical Dossier & Synthetic Guide
Topic: 5-Ethylthiazole-2-carbaldehyde (CAS 339989-68-3) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
5-Ethylthiazole-2-carbaldehyde (CAS 339989-68-3 ) is a specialized heterocyclic building block defined by a 1,3-thiazole core substituted with an ethyl group at the 5-position and a reactive formyl (aldehyde) group at the 2-position.[1][2][3][4] Unlike its more common methyl analogs, this molecule offers unique steric and lipophilic profiles, making it a critical intermediate in the synthesis of complex pharmaceutical scaffolds and high-value flavor compounds (nutty/roasted profiles).
This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic protocol via C2-selective lithiation, and a strategic overview of its reactivity in drug discovery and material science.
Chemical Identity & Physical Properties[6][7][8][9][10]
| Property | Data |
| CAS Number | 339989-68-3 |
| IUPAC Name | 5-Ethyl-1,3-thiazole-2-carbaldehyde |
| Synonyms | 2-Formyl-5-ethylthiazole; 5-Ethylthiazole-2-carboxaldehyde |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| SMILES | CCC1=CN=C(C=O)S1 |
| Appearance | Pale yellow to amber liquid (tends to darken on storage) |
| Boiling Point | ~90–95 °C at 15 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, Ethanol; Sparingly soluble in water |
| Storage | Inert Atmosphere (Ar/N₂) at 2–8 °C. Air sensitive.[5][6] |
Synthetic Methodology: The C2-Lithiation Protocol
The most efficient and regioselective route to 5-Ethylthiazole-2-carbaldehyde utilizes the inherent acidity of the C2 proton on the thiazole ring. This protocol avoids the harsh conditions of direct oxidation and ensures high isomeric purity.
Mechanism of Action
The C2 proton of 1,3-thiazoles is relatively acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen and sulfur atoms. Treatment with a strong organolithium base generates a stable 2-lithio species, which acts as a nucleophile toward dimethylformamide (DMF). Acidic hydrolysis releases the aldehyde.
Step-by-Step Experimental Protocol
Reagents:
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Precursor: 5-Ethylthiazole (CAS 17626-73-2)
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Base: n-Butyllithium (2.5 M in hexanes)
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Electrophile: N,N-Dimethylformamide (DMF), anhydrous
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Solvent: Tetrahydrofuran (THF), anhydrous
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Quench: Ammonium chloride (sat. aq.)
Procedure:
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.
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Solvation: Charge the flask with 5-Ethylthiazole (10.0 mmol) and anhydrous THF (50 mL) . Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Dropwise add n-BuLi (11.0 mmol, 1.1 eq) over 15 minutes via syringe. The solution may turn a deep orange/red color, indicating the formation of 5-ethylthiazol-2-yllithium.
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
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Formylation: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise. The color often lightens as the nucleophilic attack occurs.
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Warming: Allow the reaction mixture to warm slowly to 0 °C over 2 hours.
-
Hydrolysis: Quench the reaction by pouring it into a vigorously stirred mixture of saturated NH₄Cl (50 mL) and crushed ice. Stir for 30 minutes to hydrolyze the hemiaminolate intermediate.
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Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL) . Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to yield the pure aldehyde.
Visual Synthesis Workflow
Caption: Regioselective synthesis of 5-Ethylthiazole-2-carbaldehyde via lithiation-formylation sequence.
Reactivity Profile & Applications
The aldehyde functionality at the C2 position is highly reactive due to the electron-withdrawing nature of the thiazole ring (acting similarly to a pyridine ring). This makes CAS 339989-68-3 a versatile "chemical handle."
Key Transformations
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Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, a common motif in kinase inhibitors.
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Knoevenagel Condensation: The aldehyde is sufficiently electrophilic to react with active methylene compounds (e.g., malononitrile) to form vinyl-thiazole derivatives.
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Oxidation: Conversion to 5-ethylthiazole-2-carboxylic acid , a precursor for amide coupling.
Reactivity Map
Caption: Divergent synthesis pathways utilizing the C2-aldehyde handle for library generation.
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 339989-68-3, compare experimental data against these expected spectral signatures:
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¹H NMR (400 MHz, CDCl₃):
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δ 9.95 ppm (s, 1H): Distinctive aldehyde proton (deshielded by the ring).
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δ 7.65 ppm (s, 1H): C4-H proton of the thiazole ring.
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δ 2.90 ppm (q, J=7.5 Hz, 2H): Methylene protons of the ethyl group.
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δ 1.35 ppm (t, J=7.5 Hz, 3H): Methyl protons of the ethyl group.
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IR Spectroscopy: Strong carbonyl stretch at ~1690 cm⁻¹ (conjugated aldehyde).
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Mass Spectrometry (ESI+): [M+H]⁺ peak at 142.2 m/z .
Safety & Handling (SDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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Air Sensitivity: Aldehydes on thiazole rings can oxidize to carboxylic acids upon prolonged exposure to air. Store under Argon.
-
Odor: Thiazoles often possess potent, diffusive odors (nutty, sulfurous). Handle exclusively in a fume hood to prevent lab contamination.
-
References
-
PubChem. (n.d.).[7][8] 5-Ethylthiazole-2-carbaldehyde (Compound).[1][2][3][9][10] National Library of Medicine. Retrieved from [Link]
- Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600.
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